molecular formula C13H20O2Si B12553728 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- CAS No. 147297-24-3

1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)-

Cat. No.: B12553728
CAS No.: 147297-24-3
M. Wt: 236.38 g/mol
InChI Key: UERCOKAZSGHVJZ-UHFFFAOYSA-N
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Description

1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a pentalenedione core and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Pentalenedione Core: This can be achieved through cyclization reactions involving diketones and appropriate catalysts.

    Introduction of the Trimethylsilyl Group: This step usually involves silylation reactions using reagents like trimethylsilyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the diketone core can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

147297-24-3

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

2,2-dimethyl-6-trimethylsilyl-3a,4-dihydro-3H-pentalene-1,5-dione

InChI

InChI=1S/C13H20O2Si/c1-13(2)7-8-6-9(14)11(16(3,4)5)10(8)12(13)15/h8H,6-7H2,1-5H3

InChI Key

UERCOKAZSGHVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(=O)C(=C2C1=O)[Si](C)(C)C)C

Origin of Product

United States

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